
N,N'-Di-tert-butyl-N-chlorosulfuric diamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Di-tert-butyl-N-chlorosulfuric diamide is a chemical compound known for its unique structural properties and reactivity It is characterized by the presence of two tert-butyl groups attached to a sulfuric diamide core, with a chlorine atom bonded to the sulfur
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Di-tert-butyl-N-chlorosulfuric diamide typically involves the reaction of tert-butylamine with sulfuryl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
(CH3)3CNH2+SO2Cl2→(CH3)3CNHSO2Cl
Industrial Production Methods
In an industrial setting, the production of N,N’-Di-tert-butyl-N-chlorosulfuric diamide may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Di-tert-butyl-N-chlorosulfuric diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a range of functionalized diamides.
Applications De Recherche Scientifique
N,N’-Di-tert-butyl-N-chlorosulfuric diamide has several applications in scientific research:
Biology: The compound can be utilized in the modification of biomolecules for studying protein-ligand interactions.
Industry: It is employed in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which N,N’-Di-tert-butyl-N-chlorosulfuric diamide exerts its effects involves the interaction of its functional groups with target molecules. The tert-butyl groups provide steric hindrance, while the sulfuric diamide core and chlorine atom participate in various chemical reactions. These interactions can lead to the formation of stable complexes or reactive intermediates, depending on the specific context.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Di-tert-butylethylenediamine: Similar in structure but lacks the sulfur and chlorine atoms.
N-tert-Butylbenzenesulfinimidoyl chloride: Contains a tert-butyl group and a sulfur-chlorine moiety but differs in the overall structure.
Uniqueness
N,N’-Di-tert-butyl-N-chlorosulfuric diamide is unique due to the combination of tert-butyl groups, sulfuric diamide core, and chlorine atom
Propriétés
Numéro CAS |
42028-71-7 |
|---|---|
Formule moléculaire |
C8H19ClN2O2S |
Poids moléculaire |
242.77 g/mol |
Nom IUPAC |
2-[[tert-butyl(chloro)sulfamoyl]amino]-2-methylpropane |
InChI |
InChI=1S/C8H19ClN2O2S/c1-7(2,3)10-14(12,13)11(9)8(4,5)6/h10H,1-6H3 |
Clé InChI |
PDDHVQGTVYZFOW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NS(=O)(=O)N(C(C)(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



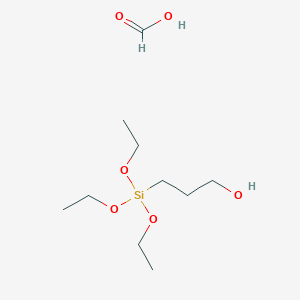

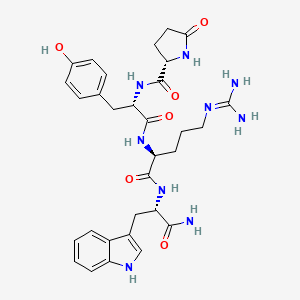
![methyl N-[(E)-C-ethyl-N-phenylmethoxycarbonimidoyl]carbamate](/img/structure/B14673732.png)
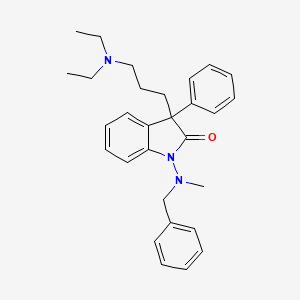
![Acetamide, N-[2-(2-methoxybenzoyl)phenyl]-](/img/structure/B14673746.png)
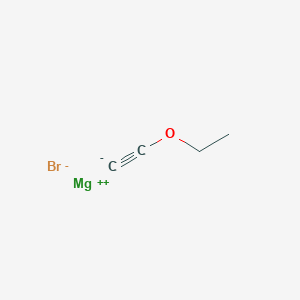
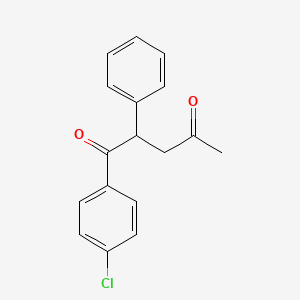
phosphanium chloride](/img/structure/B14673773.png)
![[(Phenylethynyl)sulfanyl]benzene](/img/structure/B14673778.png)
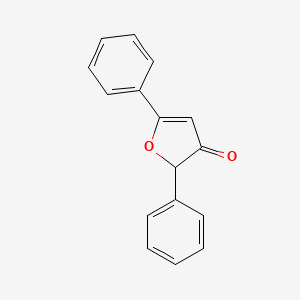
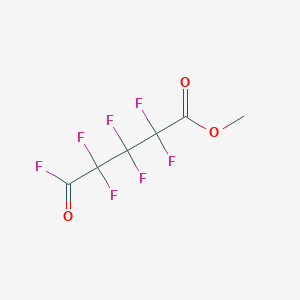
![1-[Di(prop-2-en-1-yl)phosphoryl]piperidine](/img/structure/B14673793.png)
